molecular formula C24H24N2O4 B3480725 4-ethoxy-N-(4-ethoxybenzoyl)-N-(3-methyl-2-pyridinyl)benzamide

4-ethoxy-N-(4-ethoxybenzoyl)-N-(3-methyl-2-pyridinyl)benzamide

Cat. No. B3480725
M. Wt: 404.5 g/mol
InChI Key: FJAXKZZOWDCWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(4-ethoxybenzoyl)-N-(3-methyl-2-pyridinyl)benzamide is a chemical compound that has been extensively studied for its potential in scientific research. This compound has shown promising results in various studies, particularly in the fields of pharmacology and biochemistry.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-ethoxybenzoyl)-N-(3-methyl-2-pyridinyl)benzamide involves the inhibition of certain enzymes, particularly those involved in the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects, potentially through the inhibition of oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-N-(4-ethoxybenzoyl)-N-(3-methyl-2-pyridinyl)benzamide include the inhibition of certain enzymes, as well as the inhibition of cancer cell growth and the potential for neuroprotection. It has also been found to have antioxidant properties, potentially through the inhibition of oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethoxy-N-(4-ethoxybenzoyl)-N-(3-methyl-2-pyridinyl)benzamide in lab experiments include its potential as an inhibitor of certain enzymes, as well as its potential in the treatment of cancer and neurological disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-ethoxy-N-(4-ethoxybenzoyl)-N-(3-methyl-2-pyridinyl)benzamide. These include further research into its potential as an inhibitor of enzymes, particularly those involved in cancer cell growth. Additionally, further research into its potential in the treatment of neurological disorders, as well as its potential toxicity, is needed. Finally, the development of new synthetic methods for this compound may also be an area of future research.
Conclusion:
In conclusion, 4-ethoxy-N-(4-ethoxybenzoyl)-N-(3-methyl-2-pyridinyl)benzamide is a chemical compound that has shown promising results in various scientific research studies. Its potential as an inhibitor of enzymes, particularly those involved in cancer cell growth, as well as its potential in the treatment of neurological disorders, makes it an important area of study. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Scientific Research Applications

The compound 4-ethoxy-N-(4-ethoxybenzoyl)-N-(3-methyl-2-pyridinyl)benzamide has been widely studied for its potential in scientific research. It has shown promising results in the field of pharmacology, particularly as an inhibitor of certain enzymes. It has also been studied for its potential in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its potential in the treatment of neurological disorders, as it has been found to have neuroprotective effects.

properties

IUPAC Name

4-ethoxy-N-(4-ethoxybenzoyl)-N-(3-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-4-29-20-12-8-18(9-13-20)23(27)26(22-17(3)7-6-16-25-22)24(28)19-10-14-21(15-11-19)30-5-2/h6-16H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAXKZZOWDCWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(C2=C(C=CC=N2)C)C(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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